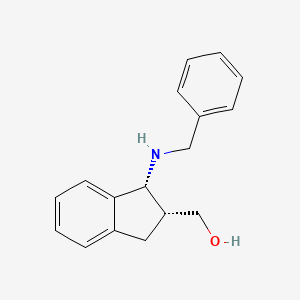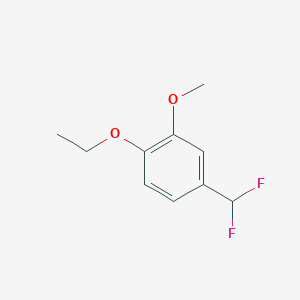
2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is a fluorescent, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for phosphodiesterase studies .
Méthodes De Préparation
The synthesis of 2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with N-methylanthranilic acid under specific conditions. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the guanosine molecule . Industrial production methods may involve large-scale synthesis using automated equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study nucleotide interactions and enzyme activities.
Industry: Utilized in the development of diagnostic assays and research tools.
Mécanisme D'action
The compound exerts its effects by mimicking the natural cGMP molecule. It interacts with cGMP-dependent protein kinases, cGMP-regulated channels, and cGMP-regulated cyclic nucleotide phosphodiesterases . These interactions lead to the activation of various signaling pathways involved in cellular processes such as memory, learning, and cognition .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt (cGMP): A natural cyclic nucleotide involved in cellular signaling.
Adenosine 3’,5’-Cyclic Monophosphate Sodium Salt (cAMP): Another cyclic nucleotide with similar signaling functions but different molecular targets.
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is unique due to its fluorescent properties and cell permeability, making it a valuable tool for studying cGMP-related processes in live cells .
Propriétés
Formule moléculaire |
C18H18N6NaO8P |
|---|---|
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
Clé InChI |
YSPAKCFRSSBJJK-KHXPSBENSA-M |
SMILES isomérique |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
SMILES canonique |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)


![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)



![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)





